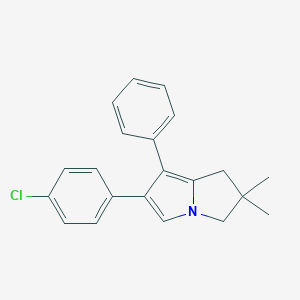

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine

Overview

Description

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, also known as CPD-P, is a small molecule compound that has been studied for its potential applications in various scientific research fields. CPD-P is an analog of the well-known anticonvulsant drug phenytoin, and has been used in the development of a number of synthetic drugs. This compound has been studied for its potential to act as a modulator of several physiological and biochemical processes, as well as its ability to act as an agonist at certain receptors.

Scientific Research Applications

Genotoxicity Studies : It was examined for genotoxic activity in bacteria and mammalian cells in vitro as well as in vivo. The substance did not increase gene mutation frequencies in bacterial systems or cultured V79 cell line of the Chinese hamster, suggesting no genotoxic potential in vitro and in vivo (Heidemann et al., 1995).

Pharmacological Profile : As ML 3000, it's a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. It has shown antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal experiments without causing gastrointestinal damage (Laufer et al., 1994).

Synthesis as Key Intermediate in Licofelone Synthesis : An efficient synthesis method for this compound, which is a key intermediate in the synthesis of Licofelone, an anti-inflammatory drug, is described (Rádl et al., 2009).

Structural Characterization : The orientation of the 4-chlorophenyl residue in the title compound was characterized through crystallographic analysis (Keck et al., 2011).

General Pharmacology in Experimental Animals : ML 3000, as named for its pharmacological profile, showed analgesic, antipyretic and anti-inflammatory activity and was investigated in experimental animals for its general pharmacological effects. No notable effects were observed on the central nervous system, cardiovascular system, or respiratory system (Algate et al., 1995).

Gastrointestinal Tolerance : ML 3000 was tested for gastrointestinal tolerance in rats and compared with indometacin. It produced minimal to no gastrointestinal damage even after multiple administrations, indicating better tolerance than indometacin (Laufer et al., 1994).

Distribution and Excretion in Rats : The distribution of radioactivity and metabolization to glucuronides of ML 3000 was studied in rats, suggesting an enterohepatic circulation (Deigner et al., 1995).

properties

IUPAC Name |

6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-1,3-dihydropyrrolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN/c1-21(2)12-19-20(16-6-4-3-5-7-16)18(13-23(19)14-21)15-8-10-17(22)11-9-15/h3-11,13H,12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWLGSCXSKWSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=CN2C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433194 | |

| Record name | 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine | |

CAS RN |

133111-56-5 | |

| Record name | 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

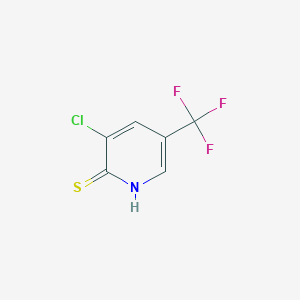

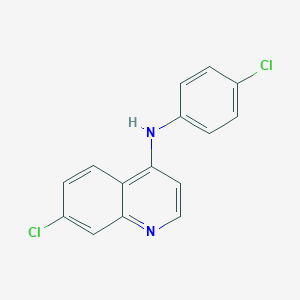

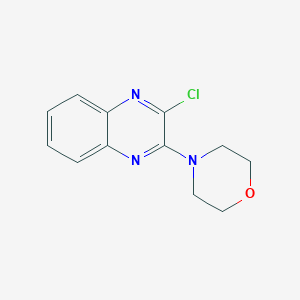

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)

![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)

![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)

![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)